3-Methyl-2-(methylsulfanyl)pyridine
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Overview
Description
3-Methyl-2-(methylsulfanyl)pyridine is a heterocyclic organic compound with the molecular formula C7H9NS. It is characterized by a pyridine ring substituted with a methyl group at the third position and a methylsulfanyl group at the second position.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the use of transition metal catalysts to form carbon–carbon bonds .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . This involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It is known that suzuki–miyaura cross-coupling reactions, which this compound may participate in, are widely applied in the formation of carbon–carbon bonds . This suggests that the compound could potentially influence a variety of biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and its liquid physical form, may influence its pharmacokinetic properties .
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon–carbon bonds . This could potentially lead to the synthesis of a variety of organic compounds.
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(methylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with methyl mercaptan in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-Chloropyridine+Methyl MercaptanNaHthis compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: 3-Methyl-2-(methylsulfinyl)pyridine, 3-Methyl-2-(methylsulfonyl)pyridine.
Reduction: 3-Methyl-2-(methylsulfanyl)piperidine.
Substitution: 3-Halo-2-(methylsulfanyl)pyridine, 3-Nitro-2-(methylsulfanyl)pyridine.
Scientific Research Applications
3-Methyl-2-(methylsulfanyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Comparison with Similar Compounds
2-Methylpyridine: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
3-Methylpyridine: Lacks the methylsulfanyl group, affecting its biological activity and applications.
2-(Methylsulfanyl)pyridine:
Uniqueness: 3-Methyl-2-(methylsulfanyl)pyridine is unique due to the presence of both a methyl group and a methylsulfanyl group on the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-2-methylsulfanylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-8-7(6)9-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKIYGFVLGXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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